molecular formula C17H18BrN3O2S B064443 N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide CAS No. 186453-56-5

N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide

Katalognummer: B064443
CAS-Nummer: 186453-56-5
Molekulargewicht: 408.3 g/mol
InChI-Schlüssel: VVUDLAWKZUCMGM-ACCUITESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. This compound has been extensively studied for its unique properties and potential benefits in the field of drug discovery.

Wirkmechanismus

The mechanism of action of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the solubility of this compound in water, which could make it more useful in certain experimental settings. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesemethoden

The synthesis of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide involves the reaction of 3-bromo-4-ethoxybenzaldehyde with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate and carbon disulfide. The resulting product is a yellow crystalline solid with a melting point of 222-224°C.

Wissenschaftliche Forschungsanwendungen

N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

186453-56-5

Molekularformel

C17H18BrN3O2S

Molekulargewicht

408.3 g/mol

IUPAC-Name

1-[(3-bromo-4-ethoxyphenyl)methyl]-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea

InChI

InChI=1S/C17H18BrN3O2S/c1-2-23-16-8-7-12(9-14(16)18)10-19-17(24)21-20-11-13-5-3-4-6-15(13)22/h3-9,11,20H,2,10H2,1H3,(H2,19,21,24)/b13-11+

InChI-Schlüssel

VVUDLAWKZUCMGM-ACCUITESSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)Br

SMILES

CCOC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br

Kanonische SMILES

CCOC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br

Synonyme

Hydrazinecarbothioamide, N-((3-bromo-4-ethoxyphenyl)methyl)-2-((2-hydr oxyphenyl)methylene)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.